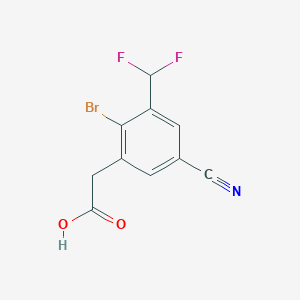

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c11-9-6(3-8(15)16)1-5(4-14)2-7(9)10(12)13/h1-2,10H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOKDCQBZNDGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)Br)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Halogenation and Iodination of Aromatic Precursor

- Mix the substituted aromatic compound (e.g., compound A) with concentrated sulfuric acid.

- Cool the mixture to 0-3 °C.

- Add N-iodosuccinimide (NIS) in portions to iodinate the aromatic ring.

- Heat to 28-35 °C and stir for 18 hours to obtain an iodinated intermediate (compound B).

Step 2: Esterification or Methanolysis

- Mix compound B with methanol.

- Add concentrated sulfuric acid dropwise.

- Heat to 80 °C and maintain for 17 hours to convert the intermediate to a methyl ester (compound C).

Step 3: Cyanation via Palladium-Catalyzed Reaction

- Combine compound C with zinc cyanide and tetratriphenylphosphine palladium catalyst in dimethylformamide.

- Under nitrogen atmosphere, heat to 100 °C and react for 15-18 hours.

- This step introduces the cyano group, yielding compound D.

Step 4: Hydrolysis to Phenylacetic Acid

- Mix compound D with tetrahydrofuran.

- Add 4.3% lithium hydroxide aqueous solution dropwise.

- Stir for 16 hours to hydrolyze the ester into the final phenylacetic acid (compound E), i.e., this compound or its closely related analogs.

Reaction Conditions and Ratios

| Step | Reagents & Conditions | Ratios & Parameters | Notes |

|---|---|---|---|

| 1 | Compound A + Conc. H2SO4 + N-iodosuccinimide | Mass ratio A:NIS = 1:0.8–1.2; A:H2SO4 (g/mL) = 1:16; Temp: 0–3 °C to 28–35 °C; Time: 18 h | Iodination step |

| 2 | Compound B + Methanol + Conc. H2SO4 | B:H2SO4 = 1:0.5–0.8; B:Methanol = 1:12 (g/mL); Temp: 80 °C; Time: 17 h | Esterification |

| 3 | Compound C + Zn(CN)2 + Pd(PPh3)4 + DMF | C:Zn(CN)2:Pd = 12:3–4:1–2; C:DMF = 1:17 (g/mL); Temp: 100 °C; Time: 15–18 h | Cyanation |

| 4 | Compound D + THF + LiOH (4.3%) | D:THF = 1:7 (g/mL); THF:LiOH = 1:1 (v/v); Time: 16 h | Hydrolysis to acid |

Yields and Purity Data (Example from Related Compound Synthesis)

| Step | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Compound B (iodinated intermediate) | 76.06 | 98.8 |

| 2 | Compound C (methyl ester) | 88.54 | 99.2 |

| 3 | Compound D (cyanated intermediate) | Data not fully reported | - |

| 4 | Compound E (final phenylacetic acid) | High (not specified) | High |

The overall process is designed for high yield and purity with simple operation and easy control, suitable for industrial adaptation.

Comparative Notes on Preparation Methods

| Method Aspect | Benzyl Cyanide Route | Chloral Route | Diazotization & Palladium Catalysis (Preferred) |

|---|---|---|---|

| Raw Material Availability | Good | Moderate (chloral expensive) | Good (substituted anilines) |

| Number of Steps | Longer | Moderate | Shorter, 4 main steps |

| Reaction Complexity | Moderate | Moderate | Moderate with catalytic steps |

| Yield | Lower | Moderate | High |

| Purity | Moderate | High | High |

| Industrial Suitability | Limited | Moderate | High, due to catalytic efficiency |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Reactions: Formation of substituted phenylacetic acid derivatives.

Oxidation and Reduction Reactions: Formation of amines or carboxylic acids.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern distinguishes it from related phenylacetic acid and benzoic acid derivatives (Table 1).

Table 1: Structural Comparison of Key Analogues

Antimicrobial Activity of Phenylacetic Acid Derivatives

Phenylacetic acid exhibits broad-spectrum antimicrobial activity, with MIC values as low as 15.6 µg/mL against Ralstonia solanacearum RS-2 . Substituted derivatives, however, show variable effects:

- Behenic acid (C22 saturated fatty acid): Moderate activity against RS-2 (MIC = 250 µg/mL) but negligible against Erwinia carotovora EC-1 .

- β-Sitosterol : Strong activity against RS-2 (MIC = 31.3 µg/mL) but weak against other strains .

The target compound’s bromo and cyano groups may enhance membrane disruption or enzyme inhibition compared to unsubstituted phenylacetic acid. The CF₂H group, a bioisostere for hydroxyl or methyl groups, could improve metabolic stability, extending its half-life in biological systems.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | MIC (µg/mL) vs. RS-2 | MIC (µg/mL) vs. EC-1 | MIC (µg/mL) vs. T-37 |

|---|---|---|---|

| Phenylacetic acid | 15.6 | 125 | 62.5 |

| β-Sitosterol | 31.3 | >500 | >500 |

| Behenic acid | 250 | >500 | 250 |

| Palmitic acid | >500 | >500 | >500 |

| This compound* | Not reported | Not reported | Not reported |

*Hypothetical activity inferred from structural analogs.

Physicochemical Properties

- Acidity : The electron-withdrawing substituents lower the pKa of the acetic acid group, favoring deprotonation and ionic interactions with bacterial membranes.

- Steric Effects : The bromo and difluoromethyl groups introduce steric hindrance, which may limit binding to certain enzyme active sites.

Discussion of Key Findings

- Antimicrobial Potential: While phenylacetic acid is highly active, substituents in the target compound may refine specificity. For example, β-sitosterol’s selective activity against RS-2 suggests substituent positioning critically impacts efficacy .

- Structural Insights : Benzoic acid analogs () with bromo-fluoro substitutions exhibit high similarity scores (0.89–0.94) but lack the acetic acid chain, underscoring the importance of the methylene spacer in phenylacetic acid derivatives .

Biological Activity

Overview

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid is an organic compound with a molecular formula of C10H6BrF2NO2. Its structure features a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring, linked to an acetic acid moiety. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the cyano and difluoromethyl groups enhances the compound's binding affinity for these targets, potentially modulating enzyme activity or receptor interactions. This modulation can lead to various therapeutic effects, including the inhibition of cancer cell proliferation and inflammatory pathways.

Anticancer Properties

Research has indicated that this compound may exhibit significant anticancer properties. For example, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines. A comparative analysis with other compounds demonstrated that derivatives like C15.1 and C12 showed pronounced effects on MDA-MB-231 breast cancer cells, achieving growth inhibition rates of 38.4% and 22.9%, respectively .

Table 1: Growth Inhibition of Cancer Cell Lines

| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| C15.1 | MDA-MB-231 | 38.4 ± 3.9 | 24.7 |

| C12 | MDA-MB-231 | 22.9 ± 4.8 | 26.9 |

| CB-839 | MDA-MB-231 | 80 | - |

These findings suggest that compounds structurally related to this compound may be effective in targeting specific cancer types.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Caspase Activation in Apoptosis : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to increased levels of cleaved caspase-3, which is a hallmark of programmed cell death .

- Inhibition of Enzymatic Activity : Compounds related to this class have been assessed for their ability to inhibit specific enzymes critical for cancer metabolism, such as glutaminase (GAC). For instance, some analogs demonstrated up to 98% inhibition of GAC activity in vitro .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| C15.1 | GAC | 98.7 |

| C12 | GAC | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.